

# Technical Characterization Guide: Venlafaxine Dehydration Impurity (Impurity F)

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## Compound of Interest

Compound Name:	<i>rac Dehydro-O-desmethyl Venlafaxine</i>
CAS No.:	1346600-38-1
Cat. No.:	B584994

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## Executive Summary

This technical guide provides a comprehensive characterization of the primary dehydration impurity of Venlafaxine Hydrochloride (VEN), designated pharmacopoeially as EP Impurity F. This impurity, 2-(cyclohex-1-en-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine, represents a critical stability-indicating parameter due to the susceptibility of Venlafaxine's tertiary alcohol moiety to acid-catalyzed elimination.

This document details the mechanistic formation, controlled synthesis, and multi-modal spectral characterization (LC-MS, NMR, IR) required for the identification and quantification of this impurity in drug substances and formulated products.<sup>[1][2]</sup>

## Chemical Identity & Regulatory Context<sup>[3]</sup>

The dehydration of Venlafaxine results in the formation of a double bond within the cyclohexane ring. This compound is distinct from oxidative metabolites (like O-desmethylvenlafaxine) and must be controlled under ICH Q3A/B guidelines.

Attribute	Specification
Common Name	Venlafaxine Impurity F (EP)
Chemical Name	2-(Cyclohex-1-en-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine
CAS Registry	93413-57-1 (Free Base)
Molecular Formula	C <sub>17</sub> H <sub>25</sub> NO
Molecular Weight	259.39 g/mol
Parent Difference	-18.02 Da (Loss of H <sub>2</sub> O)
Regulatory Status	Specified Impurity (EP/USP)

## Mechanistic Formation Pathway

The formation of Impurity F follows an E1 Acid-Catalyzed Elimination mechanism. Venlafaxine contains a tertiary alcohol on a cyclohexyl ring, which is sterically hindered but electronically prone to protonation.

- Protonation: The tertiary hydroxyl group accepts a proton ( ) from the acidic environment.
- Carbocation Formation: Loss of water ( ) generates a tertiary carbocation intermediate. This is the rate-determining step.
- Deprotonation: A base (typically water or solvent) abstracts a proton from the adjacent -carbon (within the cyclohexane ring), collapsing the carbocation to form the thermodynamically stable alkene (Zaitsev product).

## Diagram: Degradation Pathway



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Figure 1: Acid-catalyzed E1 elimination mechanism converting Venlafaxine to Impurity F.

## Experimental Protocol: Controlled Generation & Isolation

To characterize the impurity, it must be generated in situ or isolated via forced degradation. The following protocol utilizes acid hydrolysis to maximize yield for spectral analysis.

### Stress Testing Protocol

Objective: Generate Impurity F for retention time marker (RTM) determination.

- Preparation: Dissolve 500 mg of Venlafaxine HCl in 50 mL of 1.0 N HCl.
  - Note: Milder acids (0.1 N) may result in slow kinetics; 1.0 N - 5.0 N is preferred for preparative generation.
- Thermal Stress: Reflux the solution at  $80^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 4–6 hours.
  - Monitoring: Aliquot 1 mL every hour, neutralize with NaOH, and analyze via HPLC to track the disappearance of the parent peak (RT ~1.0 RRV) and appearance of the impurity (RT > 1.0 RRV due to increased lipophilicity).
- Work-up:
  - Cool reaction mixture to room temperature.
  - Adjust pH to ~10.0 using 5 N NaOH (to ensure the amine is in free-base form for extraction).
  - Extract with Dichloromethane (DCM) (

mL).

- Dry organic layer over anhydrous

and evaporate under vacuum.

- Purification (Optional): If pure standard is required, use Flash Chromatography (Silica gel, Mobile Phase: Hexane:Ethyl Acetate 70:30).

## Structural Characterization Data[1][2][6][7]

The following spectral data confirms the loss of the hydroxyl group and the formation of the double bond.[3]

## Mass Spectrometry (LC-MS)

The transition from Venlafaxine to Impurity F is characterized by a mass shift of -18 Da.

Parameter	Venlafaxine (Parent)	Impurity F (Dehydration)
Ionization Mode	ESI (+)	ESI (+)
[M+H] <sup>+</sup> m/z	278.2	260.2
Fragmentation	m/z 260 (loss of H <sub>2</sub> O)	m/z 58 (dimethylamine)
Key Feature	Stable molecular ion	High intensity parent ion

## Nuclear Magnetic Resonance (<sup>1</sup>H NMR)

The definitive structural proof lies in the appearance of the olefinic proton signal, which is absent in the parent molecule.

Solvent:

(Chloroform-d) Frequency: 400 MHz

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Interpretation
Olefinic -CH=	5.50 – 5.80	Multiplet (m)	Diagnostic Signal. Indicates formation of double bond in cyclohexyl ring.
Aromatic (4H)	6.80 – 7.10	Doublets (AA'BB')	Para-substituted benzene ring (shifts slightly vs parent).
Methoxy (-OCH <sub>3</sub> )	3.75 – 3.80	Singlet (s)	Remains intact.
N,N-Dimethyl	2.20 – 2.30	Singlet (s)	6H, characteristic of the dimethylamino group.
Cyclohexyl	1.60 – 2.10	Multiplet	Complex splitting due to ring conformation changes.

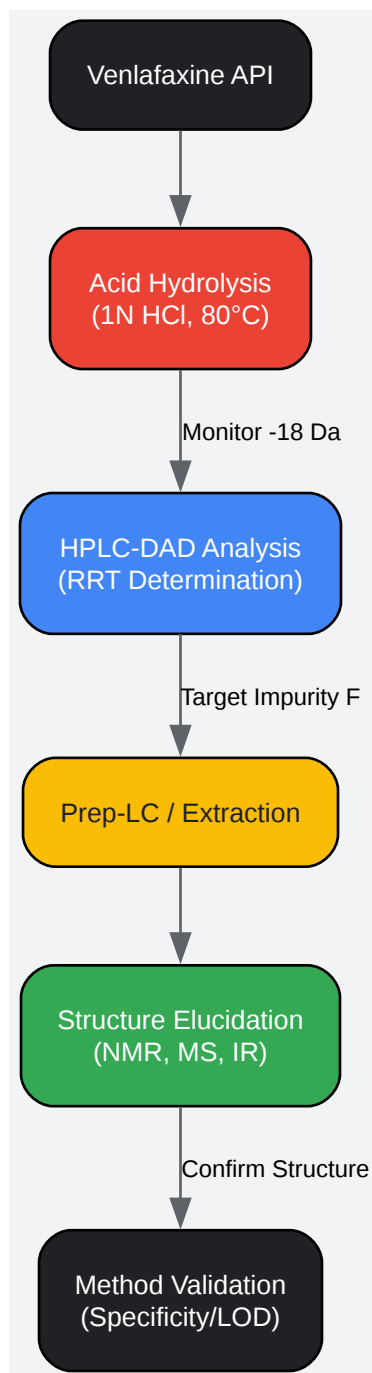
## Infrared Spectroscopy (FT-IR)

- Venlafaxine: Broad band at 3100–3400 cm<sup>-1</sup> (O-H stretch).
- Impurity F: Disappearance of the broad O-H stretch; Appearance of weak C=C stretch around 1640–1660 cm<sup>-1</sup>.

## Analytical Workflow & Logic

To ensure data integrity during method validation, the following workflow integrates stress testing with high-resolution characterization.

## Diagram: Analytical Characterization Workflow



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Figure 2: Integrated workflow for the generation, isolation, and validation of Impurity F.

## References

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